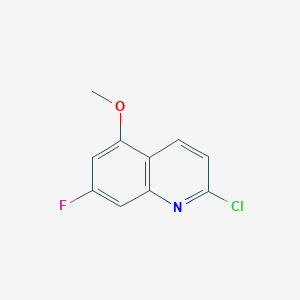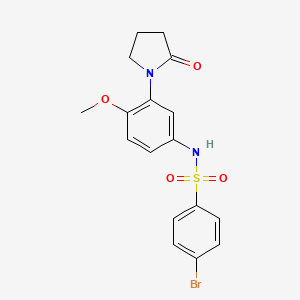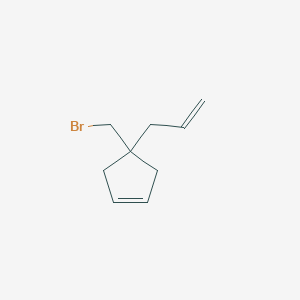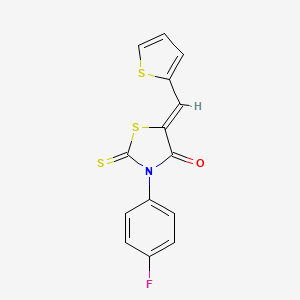![molecular formula C21H15ClN2OS B2568051 2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one CAS No. 423731-88-8](/img/structure/B2568051.png)
2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one, also known as CMPQ, is a small molecule drug that has been gaining attention in the scientific community for its potential therapeutic applications. CMPQ is a potent inhibitor of the cyclin-dependent kinase (CDK) family of enzymes, which plays a key role in regulating cell cycle progression. CMPQ has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has explored the synthesis of heterocyclic compounds, including derivatives of quinazolinone, for their potential antibacterial properties. For instance, compounds synthesized through the condensation of certain precursors have shown significant antibacterial activities against various strains of microorganisms, suggesting their potential as antimicrobial agents (Hui et al., 2000; Desai et al., 2007; Osarumwense, 2022).
Molecular Structure and Interactions
The molecular structures of quinazolinone derivatives, including their supramolecular features, have been characterized using various analytical methods. Studies have detailed the crystal packing, hydrogen bonding, and weak interactions that contribute to the stability and reactivity of these compounds, shedding light on their potential applications in medicinal chemistry and materials science (Mandal & Patel, 2018; Butcher et al., 2007).
Potential Antidepressant Activity
The design and synthesis of quinazolinone derivatives have also been explored for their potential antidepressant properties. Adjustments to the substituents on the quinazoline ring have shown variations in activity, indicating the importance of molecular structure in their pharmacological effects (Alhaider et al., 1985).
Anti-inflammatory and Analgesic Potential
Some studies have synthesized novel quinazolinone derivatives to evaluate their anti-inflammatory and analgesic activities. These investigations provide insight into the therapeutic potential of these compounds in treating inflammation and pain (Farag et al., 2012).
Anticancer Activities
Quinazolinone derivatives have been synthesized and tested for their anticancer activities, particularly targeting specific cancer cell lines and enzymes involved in cancer progression. This research suggests the potential of these compounds in the development of new anticancer drugs (Noolvi & Patel, 2013).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-16-12-10-15(11-13-16)14-26-21-23-19-9-5-4-8-18(19)20(25)24(21)17-6-2-1-3-7-17/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFVTGRJAVSGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{[3-(2,3-dihydro-1-benzofuran-6-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2567970.png)
![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]furan-2-carboxamide](/img/structure/B2567972.png)
![3-(2,5-dimethylfuran-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2567973.png)
![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2567974.png)


![3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2567977.png)





![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B2567990.png)